molecular formula C22H23FN2O2 B3139225 1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone CAS No. 477709-71-0

1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone

Cat. No.: B3139225
CAS No.: 477709-71-0
M. Wt: 366.4 g/mol
InChI Key: DOELRHYKRLRSOB-UHFFFAOYSA-N
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Description

1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone is a synthetic compound with significant potential in various scientific fields. This molecule has unique structural features, including a fluoro-substituted biphenyl unit and a pyrazolyl group, which contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-3-4-10-22(26)25-14-13-21(24-25)16(2)27-18-11-12-19(20(23)15-18)17-8-6-5-7-9-17/h5-9,11-16H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOELRHYKRLRSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1C=CC(=N1)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone typically involves multi-step organic reactions. Starting with the fluoro-substituted biphenyl, a sequence of reactions including nucleophilic substitution, pyrazole ring formation, and carbonyl incorporation can yield the final product. Careful control of reaction conditions such as temperature, solvents, and catalysts is crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable processes optimized for efficiency and cost-effectiveness. Methods such as continuous flow synthesis and automated batch reactors could be employed to produce the compound in larger quantities. The purification steps may include crystallization, distillation, and chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone can undergo various types of chemical reactions, including:

  • Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

  • Reduction: Reduction reactions could convert ketone groups into alcohols.

  • Substitution: The presence of reactive sites allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution are commonly used. Reaction conditions like temperature, pH, and solvent choice are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols. Substitution reactions might introduce new functional groups, enhancing the molecule's chemical diversity.

Scientific Research Applications

1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone finds applications in several scientific research areas:

  • Biology: This compound could serve as a tool for studying biochemical pathways and molecular interactions, particularly those involving fluoro-substituted aromatic rings and pyrazole derivatives.

  • Medicine: Potential pharmaceutical applications include investigating its effects on specific biological targets, leading to the development of new therapeutic agents.

  • Industry: Its unique properties might make it suitable for use in specialized materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone exerts its effects depends on its interaction with molecular targets. The fluoro-substituted biphenyl moiety could interact with hydrophobic pockets in proteins, while the pyrazole ring might participate in hydrogen bonding or metal coordination. These interactions can modulate biological pathways, influencing processes such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with biphenyl structures or pyrazole rings, such as:

  • 1-(4-Fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

  • 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

  • 1-(3-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

Compared to these compounds, 1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone stands out due to the combination of its fluoro-substituted biphenyl and pyrazole moieties, offering distinct chemical reactivity and potential biological activity. This uniqueness makes it an attractive candidate for further research and application development.

And there you have it—a deep dive into the intricate world of this compound! Hope that sparks some interesting thoughts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone
Reactant of Route 2
Reactant of Route 2
1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone

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